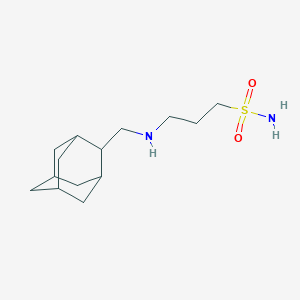![molecular formula C16H20N2O5 B7437946 4-[2-(4-Acetamidophenyl)acetyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B7437946.png)
4-[2-(4-Acetamidophenyl)acetyl]-2-methylmorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Acetamidophenyl)acetyl]-2-methylmorpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as AMMA, which is an abbreviation for its chemical name. AMMA belongs to the class of morpholine carboxylic acid derivatives and has a molecular formula of C17H20N2O5.
Wirkmechanismus
The mechanism of action of AMMA involves the inhibition of specific enzymes and pathways that are involved in the development and progression of diseases such as cancer and inflammation. For instance, AMMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in various cancers and plays a critical role in the development and progression of these diseases.
Biochemical and Physiological Effects:
AMMA has been shown to exhibit several biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer activities. These effects are attributed to the inhibition of specific enzymes and pathways involved in these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMMA in lab experiments is its potent activity against specific enzymes and pathways involved in various diseases. However, one of the limitations of using AMMA is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of AMMA. One of the potential applications of AMMA is in the development of new drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to investigate the potential therapeutic applications of AMMA in other diseases such as neurological disorders. Furthermore, the development of new synthetic methods for the preparation of AMMA could lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of AMMA involves the reaction of 4-acetamidobenzoyl chloride with 2-methylmorpholine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields AMMA as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
AMMA has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that AMMA exhibits potent anti-inflammatory and anticancer activities by inhibiting the activity of specific enzymes and pathways involved in these diseases.
Eigenschaften
IUPAC Name |
4-[2-(4-acetamidophenyl)acetyl]-2-methylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11(19)17-13-5-3-12(4-6-13)9-14(20)18-7-8-23-16(2,10-18)15(21)22/h3-6H,7-10H2,1-2H3,(H,17,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQJWUPQEBMLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCOC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Acetamidophenyl)acetyl]-2-methylmorpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylcarbamoylamino)oxyacetamide](/img/structure/B7437869.png)
![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)


![3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)

![[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)
![2,2,3,3-Tetramethyl-1-[(2-oxoazepan-3-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7437933.png)
![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)


![2-Methyl-4-[2-(oxan-4-yloxymethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7437978.png)